molecular formula C19H13F2N3O2 B7662446 5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide

5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide

Cat. No.: B7662446
M. Wt: 353.3 g/mol
InChI Key: RFORTFUPORVXEU-UHFFFAOYSA-N
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Description

5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide, also known as FNIB, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. FNIB is a benzofuran derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to the anti-inflammatory and anti-tumor properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been found to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. This compound has also been found to have minimal toxicity in normal cells, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on 5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide. One area of research is the development of new synthesis methods for this compound. Another area of research is the study of its potential use in the treatment of various cancers. Further research is also needed to fully understand its mechanism of action and its potential applications in other areas, such as anti-inflammatory and anti-viral therapies.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research for its potential applications in the field of medicine. It has been synthesized using various methods and has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. This compound has been found to inhibit the activity of certain enzymes and has been linked to the reduction of inflammatory markers and the induction of apoptosis. Further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide has been synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The most commonly used method for the synthesis of this compound is the Suzuki coupling method, which involves the reaction of 5-bromo-2-fluorobenzofuran with 1-(2-fluorophenyl)-5-methylpyrazole in the presence of a palladium catalyst.

Scientific Research Applications

5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide has shown potential in scientific research for its various applications. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer.

Properties

IUPAC Name

5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2/c1-11-15(10-22-24(11)16-5-3-2-4-14(16)21)23-19(25)18-9-12-8-13(20)6-7-17(12)26-18/h2-10H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFORTFUPORVXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2F)NC(=O)C3=CC4=C(O3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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